5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
Overview
Description
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the formula C10H6ClNO3 . It has a molecular weight of 223.61 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered isoxazole ring attached to a phenyl ring and a carboxylic acid group . The isoxazole ring contains an oxygen atom and a nitrogen atom .Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 200.0 °C . It has a molecular weight of 223.61 and a formula of C10H6ClNO3 .Scientific Research Applications
Pharmacological Applications
Myolytic Activity : Certain compounds, such as 3-(4-Pyridyl)-5-(o-chlorophenyl)isoxazole, derived from the reaction of hydroxamic acids chlorides with beta-ketoesters, have been found to exhibit myolytic activity. These derivatives are of pharmaceutical interest (Arena et al., 1975).
Immunological Activity : A study on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, another derivative, highlighted its promising immunological activity. This was assessed through experimental and theoretical structural studies, indicating potential applications in immune-related disorders or therapies (Jezierska et al., 2003).
Anti-Cancer Activity : N-phenyl-5-carboxamidyl isoxazoles, specifically N-(4-chlorophenyl)-5-carboxamidyl isoxazole, have shown significant activity against colon cancer cells. These compounds potentially inhibit JAK3/STAT3 signaling pathways, suggesting their use as chemotherapeutic agents for colon cancer (Shaw et al., 2012).
Organic Chemistry and Synthesis
Isoxazole Derivatives Synthesis : A method for synthesizing isoxazole-4-carboxylic acid derivatives has been reported, involving Fe(II)-catalyzed isomerization. This process is significant for producing esters and amides with potential applications in various chemical industries (Serebryannikova et al., 2019).
Biochemical Properties : The biochemical properties, such as the basicity of isoxazole and its derivatives, have been recorded, offering insights into the chemical behavior of these compounds. Such knowledge is crucial for tailoring these compounds for specific applications (Boulton & Katritzky, 1961).
Other Applications
Herbicidal Activity : Isoxazole derivatives have also been investigated for their herbicidal properties. Certain compounds exhibited significant activity against broadleaf and narrowleaf weeds, indicating their potential use in agriculture (Hamper et al., 1995).
Antibacterial and Antifungal Agents : Isoxazole derivatives have been studied for potential antibacterial or antifungal applications, offering a new class of compounds for addressing microbial resistance and infections (Jezierska et al., 2003).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid is not clearly understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are yet to be elucidated .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented. It is likely that the compound influences several pathways, given its potential interactions with multiple targets. The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
These effects would be determined by the compound’s interactions with its targets and the subsequent changes in cellular processes .
properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTZVRLESCICCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360696 | |
Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33282-22-3 | |
Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33282-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.